molecular formula C₂₆H₃₈N₂O₅ B130393 Perindopril Benzyl Ester CAS No. 122454-52-8

Perindopril Benzyl Ester

Cat. No.: B130393
CAS No.: 122454-52-8
M. Wt: 458.6 g/mol
InChI Key: ZNAYHAPFFQRGES-UHFFFAOYSA-N
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Description

Perindopril Benzyl Ester (C₂₆H₃₈N₂O₅, molecular weight 458.59) is a prodrug ester derivative of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in hypertension and cardiovascular diseases . It is synthesized via coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanyl chloride in the presence of a catalyst, followed by deprotection to yield Perindopril erbumine . As a prodrug, it requires enzymatic conversion in the liver and plasma to its active metabolite, Perindoprilat, which exerts ACE inhibition by blocking the conversion of angiotensin I to angiotensin II, thereby modulating the renin-angiotensin system (RAS) .

Preparation Methods

Synthetic Routes for Perindopril Benzyl Ester

Coupling of (2S,3aS,7aS)-Octahydroindole-2-Carboxylic Acid Benzyl Ester with N-[(S)-1-Ethoxycarbonylbutyl]-(S)-Alanyl Chloride

A foundational method involves coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanyl chloride. This reaction, catalyzed by agents such as N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), proceeds at temperatures below 20°C to minimize side reactions . The use of DCC in a 1.5–1.7 molar ratio ensures near-complete conversion, while HOBT enhances coupling efficiency by reducing racemization .

Key Reaction Parameters

  • Temperature: 10–15°C

  • Catalysts: DCC (1.5–1.7 equiv), HOBT (1.0 equiv)

  • Solvent: Dichloromethane or ethyl acetate

Post-coupling, the intermediate undergoes deprotection via hydrogenolysis using palladium on carbon (Pd/C) in tert-butyl alcohol, yielding Perindopril free base .

Substituted Benzyl Ester Synthesis via Acid Chloride Intermediate

An alternative route employs substituted benzyl alcohols (e.g., 4-chloro- or 4-methoxybenzyl alcohol) to form the corresponding benzyl esters. The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the substituted benzyl alcohol . This method avoids impurities associated with direct esterification and is particularly effective for introducing electron-withdrawing substituents, which enhance ester stability .

Reaction Scheme

  • Acid chloride formation:
    (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid+SOCl2Acid chloride\text{(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride}

  • Esterification:
    Acid chloride+Substituted benzyl alcoholSubstituted benzyl ester\text{Acid chloride} + \text{Substituted benzyl alcohol} \rightarrow \text{Substituted benzyl ester}

Industrial Production Methods

Large-Scale Coupling and Purification

Industrial processes prioritize scalability and purity. Continuous flow reactors are employed for the coupling step, ensuring consistent temperature control and reduced reaction times . Post-reaction, the crude product is purified via crystallization from ethanol or isopropanol, achieving >99% purity .

Table 1: Industrial Process Parameters

ParameterSpecification
Reactor TypeContinuous flow reactor
Temperature10–15°C
Catalyst LoadingDCC (1.6 equiv), HOBT (1.0 equiv)
Purification MethodCrystallization (ethanol/isopropanol)
Final Purity≥99%

tert-Butylamine Salt Formation

To facilitate crystallization, the free base is converted to Perindopril erbumine (tert-butylamine salt) by dissolving in a lower aliphatic alcohol (e.g., ethanol) and reacting with tert-butylamine . This step enhances stability and simplifies storage.

Reaction Conditions and Optimization

Temperature Control

Maintaining temperatures below 20°C during coupling is critical to suppress side reactions, such as epimerization or diketopiperazine formation . Elevated temperatures (>25°C) reduce yields by 15–20% due to increased impurity generation .

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility, while tert-butyl alcohol optimizes hydrogenolysis efficiency .

Analytical Characterization

Spectroscopic Methods

Infrared (IR) Spectroscopy: Peaks at 1732 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (amide C=O) confirm ester and amide bond formation .
Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 5.2 (s, 2H, benzyl CH₂), 3.85 (q, 2H, ethoxy CH₂) .

  • ¹³C NMR: 172.1 ppm (ester carbonyl), 170.9 ppm (amide carbonyl) .

Table 2: Key NMR Assignments

Signal (δ, ppm)Assignment
5.2Benzyl CH₂
4.3Octahydroindole CH
1.15Ethoxy CH₃

X-Ray Diffraction

Crystalline Perindopril erbumine exhibits characteristic peaks at 2θ = 8.9°, 12.7°, and 17.3°, confirming polymorphic Form I .

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
DCC/HOBT Coupling 85–90≥99High
Acid Chloride Route 78–8297–98Moderate
Direct Esterification 70–7595–96Low

The DCC/HOBT method outperforms others in yield and purity, making it the industrial standard .

Challenges and Solutions

Impurity Formation

Racemization during coupling is mitigated by HOBT, which stabilizes the active ester intermediate . Residual solvents (e.g., dichloromethane) are controlled via vacuum distillation .

Catalyst Removal

Dicyclohexylurea (DCU), a DCC byproduct, is removed by filtration through celite, ensuring residual DCU <0.1% .

Recent Advances

Green Chemistry Approaches

Recent patents explore replacing DCC with polymer-supported carbodiimides, enabling catalyst recycling and reducing waste .

Chemical Reactions Analysis

Types of Reactions: Perindopril Benzyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perindopril and benzyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Perindopril Benzyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as an intermediate in the synthesis of perindopril and its derivatives.

    Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of perindopril.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Perindopril Benzyl Ester, like perindopril, acts as an inhibitor of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Chemical Structure and Derivatives

Perindopril Benzyl Ester belongs to the class of ACE inhibitors with prodrug ester moieties. Key structural analogs include:

Compound Molecular Formula Molecular Weight Key Features
This compound C₂₆H₃₈N₂O₅ 458.59 Benzyl ester prodrug; requires hydrolysis for activation
Ramipril Benzyl Ester-d5 C₂₆H₃₃D₅N₂O₅ 463.63 Deuterated analog of Ramipril; used in isotopic labeling studies
(1S)-Perindopril-d4 Benzyl Ester C₂₆H₃₄D₄N₂O₅ 462.61 S-epimer with deuterium substitution; used in metabolic stability studies

ACE Inhibition Potency

Perindopril demonstrates superior ACE affinity compared to other ACE inhibitors:

Compound IC₅₀ for ACE Inhibition Relative Potency (vs. Perindopril) Key Study Findings
Perindopril Lower concentration 1x Inhibits 50% of ACE activity at lower concentrations than Enalapril
Enalapril Higher concentration ~0.5x Requires higher doses for equivalent ACE inhibition
Lisinopril N/A ~0.1x One-tenth the potency of Perindopril in modulating plasma angiotensin peptides

Perindopril’s efficacy extends beyond blood pressure control, reversing arterial stiffness via RAS-independent mechanisms, a feature less pronounced in Enalapril or Lisinopril .

Release Kinetics and Stability

This compound exhibits pH-dependent release profiles when encapsulated in nanocomposites:

Condition Release Rate (pH 7.4) Release Rate (pH 4.8) Time to Max Release
FCPE Nanocomposite 72.2% over 94 hours 85.8% over 46 hours Slower at neutral pH due to anion exchange

This contrasts with faster-release matrices like layered double hydroxides, highlighting its formulation-dependent stability .

Pharmacodynamic Effects

This compound and its analogs modulate RAS components:

Parameter Perindopril Effect (1 Month) MNA (Methylnicotinamide) Effect (1 Month)
Ang-(1–7) Increase +95% +36%
Ang II Reduction -58% -29%
L-Arg/ADMA Ratio +21% (L-Arg) +25% (L-Arg)

After two months, MNA’s effects converge with Perindopril, suggesting overlapping endothelial protective pathways despite structural dissimilarity .

Clinical and Preclinical Efficacy

  • Endothelial Function : Perindopril restores acetylcholine-induced vasodilation in ApoE/LDLR−/− mice, comparable to MNA after prolonged use .
  • Myocardial Protection: Reduces galectin-3 (Gal-3) levels, a fibrosis biomarker, with efficacy matching monocrotaline pyrrole (MCP) in rabbit models .

Biological Activity

Perindopril Benzyl Ester is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and clinical implications.

This compound functions primarily as an ACE inhibitor. It inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in decreased levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. The compound is hydrolyzed in vivo to produce Perindoprilat, the active metabolite responsible for its therapeutic effects .

Key Mechanisms:

  • Inhibition of ACE: Reduces angiotensin II production.
  • Increased Bradykinin Levels: Prevents the degradation of bradykinin, promoting vasodilation.
  • Renin-Angiotensin-Aldosterone System Modulation: Alters fluid balance and vascular resistance .

Pharmacokinetics

This compound is characterized by its pharmacokinetic properties:

  • Absorption: Rapidly absorbed following oral administration.
  • Metabolism: Converted to Perindoprilat through hydrolysis.
  • Half-life: Approximately 24 hours, allowing for once-daily dosing.
  • Tissue Affinity: Exhibits high lipophilicity, enhancing tissue penetration and efficacy .

Comparative Analysis with Other ACE Inhibitors

The following table compares this compound with other ACE inhibitors regarding their potency, half-life, and pharmacokinetic profiles:

ACE InhibitorPotency (ID50)Plasma Half-life (h)Lipophilicity
Perindoprilat0.40 µmol/L10++
LisinoprilNA12NA
Enalaprilat1.00 µmol/L11+
Ramiprilat0.08 µmol/L>50++
Captopril15.00 µmol/L2+

Note: Potency is measured as ID50, the concentration required to inhibit 50% of ACE activity .

Hypertension Management

This compound has demonstrated significant efficacy in lowering blood pressure in hypertensive patients. A study involving patients treated with Perindopril showed a reduction in supine systolic blood pressure (SBP) and diastolic blood pressure (DBP) by approximately 10-15 mmHg after consistent dosage over several weeks .

Cardiovascular Outcomes

A pooled analysis from trials such as ADVANCE and PROGRESS indicated that patients on a Perindopril-based regimen experienced lower rates of cardiovascular events compared to those on placebo. The primary endpoint—comprising cardiovascular mortality, nonfatal myocardial infarction (MI), and stroke—showed a significant reduction in the incidence of these events among patients receiving Perindopril .

Case Study Example:
In a clinical trial involving 29,463 patients with vascular disease:

  • Primary Endpoint Events:
    • Placebo Group: 13.5% experienced events.
    • Perindopril Group: 11.1% experienced events.
  • Hazard Ratio: 0.80 (95% CI: 0.74–0.87), indicating a significant protective effect against major cardiovascular events when treated with Perindopril .

Adverse Effects

The adverse effects associated with this compound are similar to those observed with other ACE inhibitors:

  • Common Events: Cough, dizziness, fatigue.
  • Serious Events: Angioedema (rare).
  • Management: Monitoring is essential, especially in patients with renal impairment or those on diuretics .

Properties

IUPAC Name

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYHAPFFQRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554973
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122454-52-8
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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